molecular formula C26H22F3N3O5S B11215349 1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide

1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B11215349
M. Wt: 545.5 g/mol
InChI Key: VQKQNFOKBQIKNW-UHFFFAOYSA-N
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Description

1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a trifluoromethyl group, and various other functional groups

Preparation Methods

The synthesis of 1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-d]pyrimidine core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This can be achieved through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Functionalization of the phenyl ring: The formyl and methoxy groups are introduced through electrophilic aromatic substitution reactions.

    Final assembly: The various fragments are coupled together using standard organic synthesis techniques, such as amide bond formation.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalytic processes and continuous flow techniques.

Chemical Reactions Analysis

1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzymes: It can bind to the active sites of enzymes, thereby inhibiting their activity.

    Modulating signaling pathways: The compound may affect various signaling pathways involved in cell growth, differentiation, and apoptosis.

    Interacting with receptors: It can bind to specific receptors on the cell surface, leading to changes in cellular responses.

Comparison with Similar Compounds

1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:

    Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Trifluoromethylated compounds: Compounds with a trifluoromethyl group often exhibit enhanced stability and bioactivity, making them valuable in medicinal chemistry.

    Formyl-substituted compounds: The presence of a formyl group can significantly influence the reactivity and interactions of the compound.

Properties

Molecular Formula

C26H22F3N3O5S

Molecular Weight

545.5 g/mol

IUPAC Name

1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C26H22F3N3O5S/c1-14-20-22(34)32(18-8-6-5-7-17(18)26(27,28)29)25(36)31(24(20)38-21(14)23(35)30(2)3)12-16-11-15(13-33)9-10-19(16)37-4/h5-11,13H,12H2,1-4H3

InChI Key

VQKQNFOKBQIKNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC(=C3)C=O)OC)C4=CC=CC=C4C(F)(F)F)C(=O)N(C)C

Origin of Product

United States

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